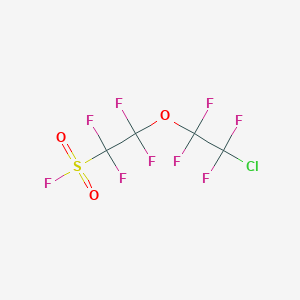
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride is a complex fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, a chlorine atom, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride typically involves multiple steps. One common approach is the reaction of 2-chloro-1,1,2,2-tetrafluoroethanol with a sulfonyl fluoride precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while hydrolysis can produce sulfonic acids.
Scientific Research Applications
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride exerts its effects involves interactions with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene
- 2-[2-(2-chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetyl fluoride
Uniqueness
Compared to similar compounds, 2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group
Properties
CAS No. |
73605-98-8 |
|---|---|
Molecular Formula |
C4ClF9O3S |
Molecular Weight |
334.55 g/mol |
IUPAC Name |
2-(2-chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride |
InChI |
InChI=1S/C4ClF9O3S/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16 |
InChI Key |
OYGWZDYSZSKGFT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)F)(OC(C(F)(F)Cl)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















